![molecular formula C16H17N3O B6013030 2-(2,3-dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B6013030.png)
2-(2,3-dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone is a chemical compound that has been extensively studied due to its potential applications in scientific research. It is a heterocyclic compound that has been synthesized using various methods, and its mechanism of action has been investigated for its potential use in biochemical and physiological studies. In
Mecanismo De Acción
The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone is not fully understood. However, it has been suggested that it may act through various pathways, such as inhibition of DNA topoisomerase II, modulation of protein kinase activity, and interaction with DNA and RNA.
Biochemical and Physiological Effects
2-(2,3-dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit antimicrobial activity against various pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2,3-dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone in lab experiments include its potential as a fluorescent probe for imaging studies, its ability to induce apoptosis in cancer cells, and its antimicrobial properties. However, its limitations include its potential toxicity and the need for further investigation into its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 2-(2,3-dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone. These include further investigation into its mechanism of action, exploration of its potential as a therapeutic agent for various diseases, and development of new synthesis methods for the compound. Additionally, the use of 2-(2,3-dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone in combination with other drugs or compounds may also be explored for enhanced therapeutic effects.
Conclusion
In conclusion, 2-(2,3-dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further investigation into its potential as a therapeutic agent for various diseases and development of new synthesis methods for the compound may lead to exciting discoveries in the field of scientific research.
Métodos De Síntesis
The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone has been achieved using various methods. One of the most common methods involves the reaction of 2-aminobenzamide with cyclohexanone in the presence of a reducing agent such as sodium borohydride. Other methods involve the use of different starting materials and reagents, such as isatoic anhydride and hydrazine hydrate, to produce the desired product.
Aplicaciones Científicas De Investigación
2-(2,3-dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biological activities, such as antitumor, anti-inflammatory, and antimicrobial properties. It has also been investigated for its potential use as a fluorescent probe for imaging studies.
Propiedades
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-15-12-6-2-3-7-13(12)17-16(18-15)19-10-9-11-5-1-4-8-14(11)19/h1,4-5,8H,2-3,6-7,9-10H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDGRDALEFNADO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.